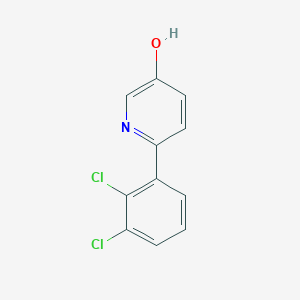

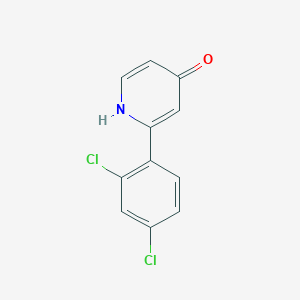

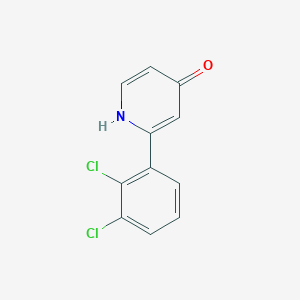

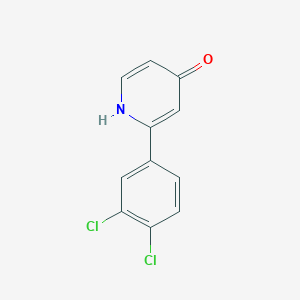

2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95%

Übersicht

Beschreibung

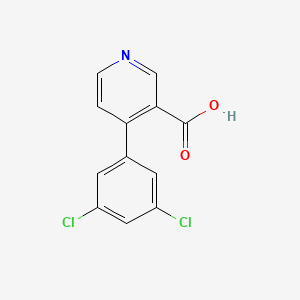

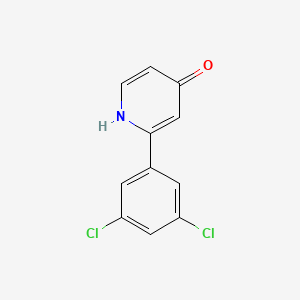

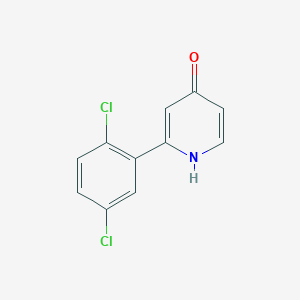

2-(3,5-Dichlorophenyl)-4-hydroxypyridine (2-DCHP) is a synthetic organic compound with a wide range of applications in scientific research. 2-DCHP is a white, crystalline powder with a melting point of 165-170°C and a molecular formula of C9H7Cl2NO. It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, 2-DCHP has been used in the synthesis of a number of organic compounds, including 2-amino-4-chlorophenol, 2-amino-4-methylphenol, and 2-amino-4-phenylpyridine.

Wirkmechanismus

2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been found to induce DNA damage through the formation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA and proteins. In the presence of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95%, ROS are formed by the oxidation of the aromatic ring, resulting in the formation of a highly reactive species known as a phenoxyl radical. This radical can then react with DNA, resulting in the formation of DNA adducts.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% have been studied in a variety of organisms. In mammalian cells, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been found to induce oxidative stress, DNA damage, and gene expression changes. In addition, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been found to induce apoptosis in a variety of cell types. In plants, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been found to induce oxidative stress, DNA damage, and gene expression changes.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% is a useful compound for laboratory experiments due to its relatively low cost and ease of synthesis. In addition, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% is highly stable and can be stored for long periods of time without significant degradation. However, the use of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% in laboratory experiments is limited due to its toxicity and potential to induce DNA damage.

Zukünftige Richtungen

Future research into 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% should focus on understanding the mechanisms by which it induces DNA damage and other biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% in the synthesis of organic compounds, as well as its potential uses in the development of new drugs and other industrial chemicals. Finally, further research should be conducted to study the potential toxicity of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% and its potential effects on the environment.

Synthesemethoden

The synthesis of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% is typically accomplished by the reaction of 3,5-dichloroaniline with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 80 to 120°C. The reaction proceeds via a nucleophilic aromatic substitution of the aniline by the aldehyde, resulting in the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the study of DNA damage, oxidative stress, and gene expression. In addition, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been used in the synthesis of a number of organic compounds, including 2-amino-4-chlorophenol, 2-amino-4-methylphenol, and 2-amino-4-phenylpyridine. Furthermore, 2-(3,5-Dichlorophenyl)-4-hydroxypyridine, 95% has been used as a model compound for studying the reactivity of aromatic compounds in the presence of oxidizing agents.

Eigenschaften

IUPAC Name |

2-(3,5-dichlorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENJUJUFHCEVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692694 | |

| Record name | 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorophenyl)-4-hydroxypyridine | |

CAS RN |

1261939-13-2 | |

| Record name | 4-Pyridinol, 2-(3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415291.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415293.png)